molecular formula C13H20N2O3 B1333190 2-(3,4,5-Trimethoxyphenyl)piperazine CAS No. 65709-47-9

2-(3,4,5-Trimethoxyphenyl)piperazine

Cat. No. B1333190
CAS RN: 65709-47-9
M. Wt: 252.31 g/mol
InChI Key: SZZIGSBHEDAVBX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)piperazine is a synthetic compound that belongs to the piperazine family of organic compounds. It has been used in proteomics research applications . The molecular formula of this compound is C13H20N2O3, and it has a molecular weight of 252.31 .


Synthesis Analysis

The synthesis of piperazine derivatives, including 2-(3,4,5-Trimethoxyphenyl)piperazine, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 2-(3,4,5-Trimethoxyphenyl)piperazine is characterized by a piperazine ring attached to a phenyl ring with three methoxy groups . The compound has a molecular weight of 252.31 .

Scientific Research Applications

I have conducted several searches, but unfortunately, the available information does not provide a comprehensive list of six to eight unique scientific research applications for 2-(3,4,5-Trimethoxyphenyl)piperazine . The compound is mentioned in the context of proteomics research applications and as a core in biologically active molecules , but specific applications are not detailed in the search results.

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-11-6-9(10-8-14-4-5-15-10)7-12(17-2)13(11)18-3/h6-7,10,14-15H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZIGSBHEDAVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378117
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65709-47-9
Record name 2-(3,4,5-trimethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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